

Application Notes and Protocols for the Spectrophotometric Determination of Sodium para-aminobenzoate

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium para-aminobenzoate (Na-PABA), the sodium salt of para-aminobenzoic acid (PABA), is a compound utilized in various pharmaceutical and cosmetic formulations. Accurate and reliable quantification of Na-PABA is crucial for quality control, formulation development, and research purposes. This document provides detailed application notes and protocols for two common spectrophotometric methods for the determination of Sodium para-aminobenzoate: a colorimetric method based on diazotization and coupling, and a direct UV spectrophotometric method.

Method 1: Determination by Diazotization and Azo Dye Formation

This colorimetric method is based on the Bratton-Marshall reaction, a well-established method for the determination of primary aromatic amines. The primary amino group of para-aminobenzoic acid is first diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with a suitable aromatic compound to form a stable, colored azo dye. The intensity of the color, which is directly proportional to the concentration of Na-PABA, is measured spectrophotometrically.



Principle

The reaction involves three main steps:

- Diazotization: In the presence of a strong acid (e.g., hydrochloric acid), sodium nitrite reacts with the primary amino group of p-aminobenzoic acid to form a diazonium salt.
- Removal of Excess Nitrite: Any unreacted nitrous acid is removed by the addition of sulfamic acid to prevent interference with the coupling reaction.
- Coupling: The diazonium salt is coupled with a coupling agent, such as 1-naphthylamine-7-sulphonic acid (1-NASA), to form a colored azo dye.[1][2][3][4][5]

Experimental Protocol

- 1. Reagents and Solutions:
- Sodium para-aminobenzoate (Na-PABA) Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of Na-PABA reference standard and dissolve it in 100 mL of deionized water.
- Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with deionized water.
- Sodium Nitrite (0.3% w/v): Dissolve 0.3 g of sodium nitrite in 100 mL of deionized water. Prepare this solution fresh daily.[4]
- Sulfamic Acid (0.5% w/v): Dissolve 0.5 g of sulfamic acid in 100 mL of deionized water.[4]
- 1-Naphthylamine-7-sulphonic acid (1-NASA) (0.33% w/v): Dissolve 0.33 g of 1-NASA in 100 mL of deionized water.[4] Gentle heating may be required to aid dissolution.
- 2. Preparation of Calibration Curve:
- Pipette aliquots of the Na-PABA standard stock solution (ranging from 0.25 to 0.7 mL to get concentrations of 2.5 to 7 μg/mL in the final volume) into a series of 10 mL volumetric flasks.
 [1][2][4]
- To each flask, add 1.0 mL of 1 M hydrochloric acid.



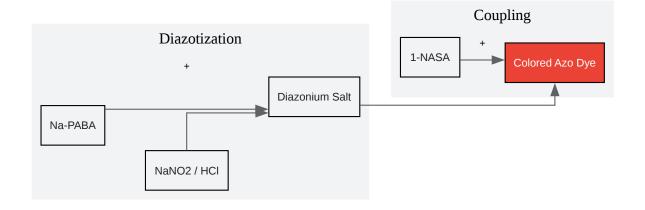
- Add 0.3 mL of 0.3% sodium nitrite solution, mix well, and allow the reaction to proceed for 3 minutes.[3][4]
- Add 1.0 mL of 0.5% sulfamic acid solution to quench the excess nitrite, and let it stand for 4 minutes with occasional shaking.[4]
- Add 1.5 mL of 0.33% 1-NASA solution and make up the volume to 10 mL with deionized water.
- Allow the color to develop for 10 minutes.
- Measure the absorbance of the resulting pink-colored solution at 525 nm against a reagent blank prepared in the same manner without the Na-PABA standard.[1][2][3][4]
- Plot a graph of absorbance versus concentration to obtain the calibration curve.
- 3. Analysis of Sample Solution:
- Prepare a sample solution of Na-PABA of an appropriate concentration in deionized water.
- Take a suitable aliquot of the sample solution in a 10 mL volumetric flask.
- Follow steps 2-7 as described for the preparation of the calibration curve.
- Determine the concentration of Na-PABA in the sample from the calibration curve.

Quantitative Data Summary



Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	525 nm	[1][2][3][4]
Linearity Range	0.25 - 7.0 μg/mL	[1][2][4]
Molar Absorptivity	3.6057 x 10 ⁴ L·mol ⁻¹ ·cm ⁻¹	[1][2][4][5]
Sandell's Sensitivity	0.0037993 μg·cm ⁻²	[1][2][4][5]
Limit of Detection (LOD)	0.0480 μg/mL	[3]
Limit of Quantification (LOQ)	0.1603 μg/mL	[3]

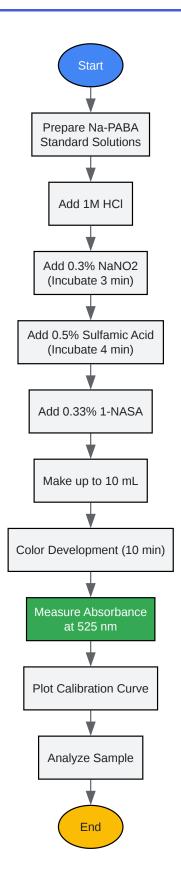
Diagrams



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Caption: Chemical reaction pathway for the diazotization and coupling of Na-PABA.





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Caption: Experimental workflow for the diazotization-coupling method.



Method 2: Direct UV Spectrophotometry

This method involves the direct measurement of the ultraviolet absorbance of Sodium paraaminobenzoate in a suitable solvent. It is a simpler and faster method compared to the diazotization-coupling reaction but may be more susceptible to interference from other UVabsorbing substances in the sample matrix. The United States Pharmacopeia (USP) suggests a liquid chromatography method with UV detection at 280 nm for the assay of Aminobenzoate Sodium.[6][7] Direct UV spectrophotometry can be a useful screening tool.

Principle

Sodium para-aminobenzoate exhibits a characteristic UV absorption spectrum with a maximum absorbance in the range of 266-280 nm, depending on the solvent. The absorbance at the wavelength of maximum absorption (λ max) is directly proportional to the concentration of Na-PABA in the solution, following the Beer-Lambert law.

Experimental Protocol

- 1. Reagents and Solutions:
- Sodium para-aminobenzoate (Na-PABA) Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of Na-PABA reference standard and dissolve it in 100 mL of the chosen solvent (e.g., deionized water or a specific mobile phase if correlating with HPLC).
- Solvent: Deionized water or other appropriate transparent solvent in the UV range.
- 2. Determination of Wavelength of Maximum Absorbance (λmax):
- Prepare a dilute solution of Na-PABA (e.g., 10 μg/mL) in the chosen solvent.
- Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm to determine the λmax.
- 3. Preparation of Calibration Curve:
- From the standard stock solution, prepare a series of dilutions of Na-PABA in the chosen solvent to cover the desired concentration range.



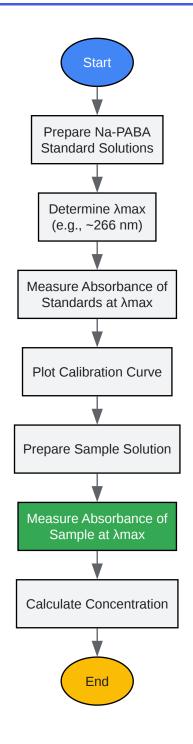
- Measure the absorbance of each standard solution at the predetermined λmax against a solvent blank.
- Plot a graph of absorbance versus concentration to obtain the calibration curve.
- 4. Analysis of Sample Solution:
- Prepare a sample solution of Na-PABA in the same solvent used for the standards, ensuring the concentration falls within the range of the calibration curve.
- Measure the absorbance of the sample solution at the λ max.
- Determine the concentration of Na-PABA in the sample from the calibration curve.

Ouantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	~266 nm in water	[8]
Wavelength for LC-UV Assay	280 nm	[6][7]
Linearity	Obeys Beer's Law in water	[8]

Diagrams





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Caption: Experimental workflow for direct UV spectrophotometry.

Method 3: Determination by Charge Transfer Complexation



This method is based on the formation of a colored charge-transfer complex between Sodium para-aminobenzoate as an n-electron donor and an electron acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The resulting complex can be quantified spectrophotometrically.[9]

Principle

Na-PABA, being an electron-rich molecule, can donate electrons to an electron-deficient molecule (π -acceptor) like DDQ. This interaction leads to the formation of a colored charge-transfer complex, where the intensity of the color is proportional to the concentration of Na-PABA.

Experimental Protocol

- 1. Reagents and Solutions:
- Sodium para-aminobenzoate (Na-PABA) Standard Stock Solution (100 μg/mL): Prepare as described in the previous methods.
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Solution: Prepare a solution of DDQ in a suitable solvent like methanol. The concentration should be optimized based on the expected concentration of Na-PABA.
- Solvent: Methanol or another suitable organic solvent.
- 2. Preparation of Calibration Curve:
- Pipette aliquots of the Na-PABA standard stock solution into a series of volumetric flasks.
- Add a fixed volume of the DDQ solution to each flask.
- Dilute to the mark with the solvent and mix well.
- Allow the reaction to complete (typically around 15 minutes at room temperature).
- Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (around 474 nm for the PABA-DDQ complex).[9]

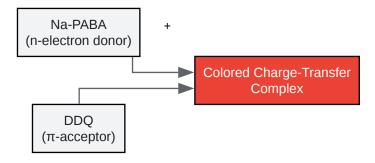


- Plot a graph of absorbance versus concentration to obtain the calibration curve.
- 3. Analysis of Sample Solution:
- Prepare a sample solution of Na-PABA in the same solvent.
- Take a suitable aliquot and treat it in the same manner as the standards.
- Measure the absorbance and determine the concentration from the calibration curve.

Ouantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	474 nm	[9]
Linearity Range	5 - 90 μg/mL	[9]
Limit of Detection (LOD)	0.55 μg/mL	[9]
Limit of Quantification (LOQ)	1.67 μg/mL	[9]

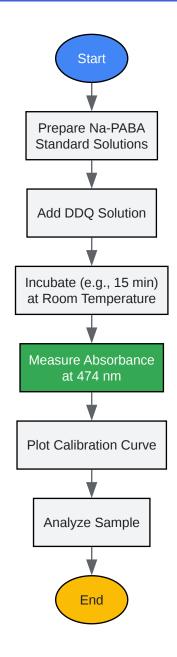
Diagrams



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Caption: Formation of a charge-transfer complex between Na-PABA and DDQ.





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Caption: Experimental workflow for the charge-transfer complexation method.

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